molecular formula C10H6Cl2OS B1367255 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride CAS No. 84258-80-0

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride

Cat. No. B1367255
CAS RN: 84258-80-0
M. Wt: 245.12 g/mol
InChI Key: OMPPFJZWQYQNII-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is a specialty product used for proteomics research . It has a molecular formula of C10H6Cl2OS and a molecular weight of 245.13 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring with a carbonyl chloride (C=O-Cl) group at the 2nd position, a chlorine atom at the 3rd position, and a methyl group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride include a molecular formula of C10H6Cl2OS and a molecular weight of 245.13 . Other specific properties such as density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Therapeutic Importance of Synthetic Thiophene

  • Summary of Application: Thiophene and its substituted derivatives, including 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results or Outcomes: Thiophene derivatives have been proven to be effective drugs in various disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Thiophene Derivatives

  • Summary of Application: A new class of 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7, 7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione thiophene derivatives was developed .
  • Methods of Application: The specific methods of synthesis were not detailed in the source, but typically involve organic synthesis techniques .
  • Results or Outcomes: The synthesis resulted in a new class of thiophene derivatives .

Proteomics Research

  • Summary of Application: This compound is used in proteomics research .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve techniques used in proteomics research .
  • Results or Outcomes: The outcomes of this research are not specified in the source .

Synthesis of Novel Benzo[b]thiophene-Diaryl Urea Derivatives

  • Summary of Application: This compound is used in the design and synthesis of novel benzo[b]thiophene-diaryl urea derivatives .
  • Methods of Application: The synthesis involves a molecular hybridization approach .
  • Results or Outcomes: The synthesized compounds are evaluated for their antiproliferative activities .

Early Discovery Research

  • Summary of Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve techniques used in early drug discovery research .
  • Results or Outcomes: The outcomes of this research are not specified in the source .

Synthesis of Specialty Chemicals

  • Summary of Application: This compound is used in the synthesis of specialty chemicals .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve techniques used in chemical synthesis .
  • Results or Outcomes: The outcomes of this research are not specified in the source .

properties

IUPAC Name

3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2OS/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPPFJZWQYQNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510527
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride

CAS RN

84258-80-0
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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